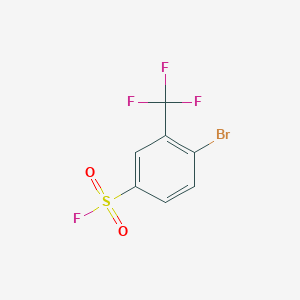

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Description

Table 1: Comparative Reactivity of Aromatic Sulfonyl Fluorides in SuFEx

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDJXAGSNLZJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride , a closely related sulfonyl chloride precursor. This precursor is then converted to the sulfonyl fluoride via a fluorination reaction.

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | Fluorinating agent (e.g., potassium fluoride, silver fluoride, or HF-based reagents) | This compound | Controlled fluorination to replace chloride with fluoride |

This approach is favored because sulfonyl chlorides are more readily available and easier to handle than sulfonyl fluorides, and the fluorination step allows for selective introduction of the sulfonyl fluoride group.

Preparation of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

The sulfonyl chloride precursor is generally prepared by:

- Sulfonation of 4-bromo-3-(trifluoromethyl)benzene using chlorosulfonic acid or sulfuryl chloride, introducing the sulfonyl chloride (-SO2Cl) group at the 1-position of the benzene ring.

- The reaction is conducted under controlled temperature conditions to avoid side reactions and to maximize yield.

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Chlorosulfonic acid or inert solvent like dichloromethane | Chlorosulfonic acid can act both as reagent and solvent |

| Temperature | 0 to 50 °C | Lower temperatures reduce side reactions |

| Reaction time | Several hours (e.g., 8-12 h) | Monitored by TLC or HPLC |

| Work-up | Quenching with ice water, extraction, purification by recrystallization or distillation | Purification critical for subsequent fluorination |

This method is well-documented for analogous sulfonyl chlorides and is adapted for the trifluoromethyl-substituted aromatic system.

Fluorination to Sulfonyl Fluoride

The conversion of sulfonyl chloride to sulfonyl fluoride is achieved by nucleophilic substitution of chloride with fluoride ions. Common reagents and conditions include:

- Potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents such as acetonitrile or DMF.

- Alternatively, triethylamine trihydrofluoride or other HF complexes can be used for milder and more selective fluorination.

| Fluorination Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| KF or AgF fluorination | KF or AgF (1-2 equiv) | Acetonitrile, DMF | Room temperature to 60 °C | 70-90% | Requires dry conditions to avoid hydrolysis |

| Triethylamine trihydrofluoride | Et3N·3HF | Acetonitrile | Room temperature | 82-99% | Mild, high-yielding, suitable for sensitive substrates |

Reaction progress is typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy. After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.

Alternative Synthetic Routes

- Direct sulfonyl fluoride formation from aromatic precursors via sulfonyl fluoride transfer reagents or click chemistry approaches has been reported in recent literature, enabling rapid access to sulfonyl fluoride derivatives with high functional group tolerance.

- For example, Diversity Oriented Clicking (DOC) methods utilize sulfonyl fluoride reagents reacting with amines or alkynes to generate sulfonyl fluoride derivatives under mild conditions. However, these are more commonly applied to derivatization rather than initial synthesis of the sulfonyl fluoride itself.

Reaction Conditions and Optimization

| Parameter | Effect on Yield and Purity | Typical Optimization Notes |

|---|---|---|

| Temperature | Elevated temperatures can increase rate but risk side reactions | 20-60 °C optimal for fluorination |

| Solvent | Polar aprotic solvents favor nucleophilic substitution | Acetonitrile preferred for solubility and reactivity |

| Fluoride source | Silver fluoride more reactive but expensive; potassium fluoride economical | Choice affects reaction time and yield |

| Moisture | Presence of water causes hydrolysis to sulfonic acid | Strictly anhydrous conditions required |

| Reaction time | Longer times improve conversion but risk decomposition | 1-16 hours depending on reagent |

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material | Reagents | Conditions | Yield Range | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Sulfonation | 4-Bromo-3-(trifluoromethyl)benzene | Chlorosulfonic acid or SO2Cl2 | 0-50 °C, 8-12 h | ~70-90% | Introduces sulfonyl chloride group |

| 2 | Fluorination | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | KF, AgF, or Et3N·3HF | RT to 60 °C, 1-16 h | 70-99% | Converts sulfonyl chloride to sulfonyl fluoride |

Research Findings and Characterization

- NMR Spectroscopy: ^1H NMR confirms aromatic proton environment shifts due to electron-withdrawing groups; ^19F NMR shows trifluoromethyl and sulfonyl fluoride fluorine signals distinctly.

- Mass Spectrometry: Confirms molecular ion at expected m/z ~323.5, fragmentation patterns consistent with sulfonyl fluoride structure.

- Elemental Analysis: Validates purity and correct stoichiometry of bromine, fluorine, sulfur, and carbon.

- Safety: The compound is corrosive; handling requires inert atmosphere, PPE, and storage at low temperature to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl fluoride group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiol compounds .

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile in chemical reactions. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in both synthetic and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride and related compounds:

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights:

Reactivity and Stability

- The sulfonyl chloride analog (CAS 351003-47-9) is more reactive than the sulfonyl fluoride due to the superior leaving-group ability of chloride. However, the fluoride derivative offers greater hydrolytic stability, making it preferable for storage and applications requiring prolonged shelf life .

- 4-Bromophenyl trifluoromethanesulfonate (CAS 66107-30-0) acts as a triflate leaving group in nucleophilic substitutions, whereas the sulfonyl fluoride is primarily an electrophile in coupling reactions .

This contrasts with the lipophilic trifluoromethyl group in the target compound, which improves membrane permeability in bioactive molecules . The autophagy inhibitor (C₁₉H₁₄Br₂F₃N₂O₃S) demonstrates how bromo and trifluoromethyl groups on aromatic rings contribute to target specificity in drug design. The sulfonamide moiety in this compound reduces electrophilicity compared to sulfonyl fluorides, favoring receptor binding over reactivity .

Applications

- Sulfonyl fluorides are pivotal in SuFEx click chemistry , enabling efficient bioconjugation and polymer synthesis. In contrast, sulfonates (e.g., 4-bromophenyl trifluoromethanesulfonate) are employed in catalysis and as precursors for palladium-catalyzed cross-couplings .

- The sulfonyl chloride analog (CAS 351003-47-9) is a common intermediate for synthesizing sulfonamides and sulfonate esters, whereas the fluoride variant is increasingly used in covalent inhibitor development due to its balanced reactivity and stability .

Synthetic Versatility

- The bromo substituent in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the aromatic core. This is less feasible in compounds like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 380.62), where steric hindrance from multiple trifluoromethyl groups limits reactivity .

Research Findings and Trends

- Metabolic Stability : The trifluoromethyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a feature critical for pharmaceuticals .

- Electrophilicity Modulation : The electron-withdrawing bromo and trifluoromethyl groups synergistically activate the sulfonyl fluoride toward nucleophilic attack, enabling reactions under mild conditions .

Biological Activity

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its interactions with biological nucleophiles, potential applications in drug development, and relevant case studies.

- Molecular Formula : C7H3BrF4O2S

- Molecular Weight : 307.06 g/mol

- IUPAC Name : 4-bromo-3-(trifluoromethyl)benzenesulfonyl fluoride

The presence of the trifluoromethyl group enhances the compound's electronic properties, making it an interesting candidate for various biological applications. The sulfonyl fluoride functional group is particularly reactive, allowing it to interact with various biological nucleophiles such as amino acids and proteins.

Enzymatic Inhibition

Research indicates that this compound may act as an inhibitor in enzymatic processes. Sulfonyl fluorides are known to inhibit esterases and other enzymes through covalent modification of active site residues . Specific studies have shown that compounds in this class can selectively inhibit fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels in the body .

Interaction with Biological Nucleophiles

The compound's ability to react with biological nucleophiles is a key aspect of its biological activity. The mechanism typically involves nucleophilic attack on the sulfur atom of the sulfonyl fluoride group, leading to covalent bond formation. This interaction can modify protein activity or function, indicating potential utility in biochemical research and drug discovery.

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study demonstrated that sulfonyl fluorides, including derivatives similar to this compound, exhibit selective inhibition of FAAH. The binding affinity was assessed using radioligand displacement assays, revealing significant interaction with cannabinoid receptors CB1 and CB2, which are involved in pain regulation and mood .

Case Study 2: Structural Modifications and Biological Activity

Research into structurally related compounds has shown that variations in substituents can significantly affect biological activity. For instance, compounds with different halogen substituents (e.g., chlorine or iodine) demonstrated varying reactivities and inhibition profiles against specific enzymes. This highlights the importance of structural modifications in optimizing biological efficacy .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | 1609651-89-9 | Different position of bromine; potential for different reactivity patterns. |

| 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride | 1955519-91-1 | Chlorine instead of bromine; may exhibit different biological activities. |

| 4-Iodo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride | Not specified | Iodine substitution; potentially increased lipophilicity affecting bioavailability. |

This table illustrates how variations in halogen substituents can influence both the chemical reactivity and biological activity of sulfonyl fluorides.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies substituent positions and confirms bromine/trifluoromethyl integration .

- FT-IR : Confirms sulfonyl fluoride (S=O stretch ~1370 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 353.0566 [M+H]+ for related sulfonamides) .

- HPLC-ELSD : Assesses purity (>95% for research-grade material) .

How do steric and electronic effects of substituents influence the reactivity of sulfonyl fluorides in nucleophilic substitution reactions?

Advanced

The trifluoromethyl group is electron-withdrawing, enhancing sulfonyl fluoride electrophilicity. However, steric hindrance from bromine at the 4-position can slow nucleophilic attack. Comparative studies with analogs (e.g., 3-methoxy-5-(trifluoromethyl) derivatives) show reduced reactivity when bulky groups are present. Computational modeling (DFT) is recommended to predict regioselectivity .

What strategies are recommended for resolving contradictions in reactivity data when comparing this compound with structural analogs?

Q. Advanced

- Controlled Kinetic Studies : Compare reaction rates under identical conditions (solvent, temperature) to isolate substituent effects .

- Isotopic Labeling : Track bromine displacement pathways using ¹⁸O-labeled water in hydrolysis experiments .

- Cross-Validation : Use multiple characterization methods (e.g., NMR and X-ray crystallography) to confirm product structures .

How can this compound be utilized in synthesizing sulfonamide derivatives for biological studies?

Application

React with amines (e.g., anilines, heterocyclic amines) in pyridine at 0–30°C to form sulfonamides. For example, coupling with quinolin-3-amine yields inhibitors with potential bioactivity. Purify via reverse-phase chromatography (C18 column, MeCN/water gradient) .

What are the challenges in scaling up the synthesis of this compound while maintaining functional group integrity?

Q. Advanced

- Thermal Sensitivity : Sulfonyl fluorides decompose at >100°C; use low-temperature reflux (e.g., dichloroethane at 40°C) .

- Byproduct Formation : Optimize stoichiometry to minimize di- or tri-substituted byproducts. Monitor via TLC .

- Scalable Purification : Replace column chromatography with fractional distillation or crystallization .

In cross-coupling reactions, what catalysts and conditions are effective for introducing aryl groups via the bromine substituent?

Q. Application

- Suzuki-Miyaura : Use Pd(PPh₃)₄ (1–5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/XPhos with amines in toluene at 110°C .

How does the presence of trifluoromethyl and sulfonyl fluoride groups impact the compound's stability under different storage conditions?

Q. Advanced

- Hydrolysis Risk : Sulfonyl fluorides hydrolyze slowly in humid environments; store desiccated at –20°C .

- Light Sensitivity : The bromine substituent increases photodegradation; use amber vials and inert packaging .

What purification techniques are optimal for isolating this compound from reaction mixtures containing polar byproducts?

Q. Methodological

- Liquid-Liquid Extraction : Use DCM/H₂O to separate polar impurities .

- Size-Exclusion Chromatography : Effective for removing high-MW byproducts .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .

When designing inhibitors based on this sulfonyl fluoride, what considerations are critical for ensuring selective target engagement?

Q. Advanced

- Bioisosteric Replacement : Replace bromine with smaller halogens (Cl/F) to reduce off-target interactions .

- SAR Studies : Compare analogs (e.g., difluoromethyl vs. trifluoromethyl) to map binding pocket requirements .

- Covalent Docking : Simulate sulfonyl fluoride reactivity with catalytic serine/threonine residues in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.